molecular formula C8H17FN2 B15288779 1-[(2R)-3-fluoro-2-methylpropyl]piperazine

1-[(2R)-3-fluoro-2-methylpropyl]piperazine

Cat. No.: B15288779
M. Wt: 160.23 g/mol
InChI Key: OBXIIVOCCZXYIH-QMMMGPOBSA-N
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Description

1-[(2R)-3-Fluoro-2-methylpropyl]piperazine (CAS: 783295-78-3) is a chiral piperazine derivative with the molecular formula C₈H₁₇FN₂ and a molecular weight of 160.23 g/mol . The compound features a branched fluorinated alkyl chain at the piperazine nitrogen, characterized by a (2R)-configured 3-fluoro-2-methylpropyl substituent. This structural motif distinguishes it from other piperazine-based compounds, as the fluorine atom and stereochemistry may influence receptor binding, metabolic stability, and physicochemical properties.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-[(2R)-3-fluoro-2-methylpropyl]piperazine

InChI

InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

OBXIIVOCCZXYIH-QMMMGPOBSA-N

Isomeric SMILES

C[C@H](CN1CCNCC1)CF

Canonical SMILES

CC(CN1CCNCC1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often utilizes commercially available N-alkyl, N-acyl, or N-protected piperazines. These starting materials are cost-effective and readily available, facilitating large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups .

Scientific Research Applications

1-[(2R)-3-fluoro-2-methylpropyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antifungal and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Compound Name Substituent on Piperazine Target Receptor Affinity (Ki/IC₅₀) Selectivity Ratio Key Findings/Notes
1-[(2R)-3-Fluoro-2-methylpropyl]piperazine (2R)-3-Fluoro-2-methylpropyl N/A N/A N/A Branched fluorinated chain; potential metabolic stability
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl σ2R Ki = 2.1 nM 1139-fold (σ2/σ1) Enhanced σ2R selectivity vs. cyclohexyl analogs
GBR 12909 Bis(4-fluorophenyl)methoxyethyl + 3-phenylpropyl DAT IC₅₀ = 8.0 nM 88-fold (DAT/SERT) High DAT affinity; used in cocaine abuse studies
1-Cyclohexylpiperazine Cyclohexyl σ1R Ki = 12.3 nM Low σ2/σ1 Lower σ2R selectivity

Key Observations :

Fluorinated Substituents: The 4-fluorophenyl group in 1-(4-fluorophenyl)piperazine significantly improves σ2R selectivity over σ1R compared to non-fluorinated analogs (e.g., 1-cyclohexylpiperazine) . The target compound’s 3-fluoro group may similarly enhance selectivity for fluorophobic receptors or improve metabolic stability by resisting oxidative degradation .

Branched Alkyl Chains: Bulky substituents like n-propyl or n-pentyl at the N-3 position of benzimidazolone-piperazine hybrids increase σ2R affinity .

Stereochemical Influence :

  • Enantiomers of hydroxylated piperazine derivatives (e.g., GBR 12909 analogs) show marked differences in DAT/SERT selectivity. The (2R) configuration in the target compound could similarly dictate enantioselective binding .

Receptor Affinity and Selectivity Trends

  • σ2 Receptor Ligands :
    Fluorophenyl and acetyl-substituted piperazines demonstrate that σ2R selectivity correlates with substituent bulk and electronic properties. For instance, 5-acetyl-benzimidazolone derivatives lose σ2R affinity when combined with bulky R2 groups, suggesting steric limitations . The target compound’s fluorinated alkyl chain may balance bulk and hydrophobicity to maintain σ2R interactions.

  • Dopamine Transporter (DAT) Ligands :
    Bridged piperazine analogs (e.g., 3,8-diaza[3.2.1]bicyclooctane) show high DAT affinity (IC₅₀ = 8.0 nM) but reduced selectivity when structural rigidity is altered . The target compound’s flexible fluorinated chain may allow conformational adaptability for DAT binding without compromising selectivity.

Metabolic Stability and Environmental Degradation

  • Piperazine moieties in fluoroquinolones undergo oxidative dealkylation by manganese oxide, primarily at the piperazine ring . The target compound’s fluorine atom and branched alkyl chain could sterically hinder oxidation, enhancing stability in biological or environmental matrices.

Biological Activity

1-[(2R)-3-fluoro-2-methylpropyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. The piperazine scaffold is known for its versatility in medicinal chemistry, leading to the development of various pharmacologically active compounds. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antidepressant, and receptor-modulating properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. A study conducted on newly synthesized piperazine derivatives demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus125Bactericidal
This compoundEscherichia coli250Bacteriostatic
Other Piperazine DerivativeCandida parapsilosis0.49Fungistatic

The compound showed promising activity against Staphylococcus aureus, with an MIC of 125 µg/mL, indicating a bactericidal effect. Additionally, it exhibited bacteriostatic properties against Escherichia coli with an MIC of 250 µg/mL, suggesting its potential as an antimicrobial agent .

Antidepressant Activity

Piperazine derivatives are also recognized for their antidepressant effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that compounds like this compound can influence these pathways, potentially leading to antidepressant-like effects.

Case Study: Antidepressant Efficacy

In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggest that this piperazine derivative may enhance serotonergic activity, contributing to its antidepressant properties .

Receptor Modulation

The biological activity of this compound extends to its role as a melanocortin receptor agonist. Melanocortin receptors are involved in various physiological processes including energy homeostasis and sexual function.

Table 2: Receptor Activity

Receptor TypeActivityImplication
Melanocortin ReceptorAgonistPotential treatment for obesity and sexual dysfunction

The activation of melanocortin receptors by this compound may provide therapeutic avenues for conditions related to metabolic disorders and sexual dysfunction .

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